Cas no 101055-03-2 (4-Azido-1,1,1-trifluorobutane)

4-Azido-1,1,1-trifluorobutane is a fluorinated organic compound featuring an azido group (–N₃) and a trifluoromethyl (–CF₃) moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for click chemistry applications due to its reactive azide functionality. The presence of fluorine atoms enhances its stability and influences its physicochemical properties, such as lipophilicity and metabolic resistance. It is commonly employed in the preparation of fluorinated polymers, pharmaceuticals, and agrochemicals, where the trifluoromethyl group imparts desirable biological activity. The compound’s balanced reactivity and stability make it suitable for controlled functionalization in specialized synthetic routes. Proper handling is essential due to the potential explosivity of azide-containing compounds.
4-Azido-1,1,1-trifluorobutane structure
4-Azido-1,1,1-trifluorobutane structure
Product Name:4-Azido-1,1,1-trifluorobutane
CAS No:101055-03-2
MF:C4H6F3N3
MW:153.10575056076
MDL:MFCD24222922
CID:5243144
PubChem ID:13620748
Update Time:2025-06-08

4-Azido-1,1,1-trifluorobutane Chemical and Physical Properties

Names and Identifiers

    • 4-azido-1,1,1-trifluorobutane
    • Butane, 4-azido-1,1,1-trifluoro-
    • 4-Azido-1,1,1-trifluorobutane
    • MDL: MFCD24222922
    • Inchi: 1S/C4H6F3N3/c5-4(6,7)2-1-3-9-10-8/h1-3H2
    • InChI Key: IFCRDNJTLLRALL-UHFFFAOYSA-N
    • SMILES: FC(CCCN=[N+]=[N-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 135
  • XLogP3: 3
  • Topological Polar Surface Area: 14.4

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Additional information on 4-Azido-1,1,1-trifluorobutane

Comprehensive Overview of 4-Azido-1,1,1-trifluorobutane (CAS No. 101055-03-2): Properties, Applications, and Industry Trends

4-Azido-1,1,1-trifluorobutane (CAS No. 101055-03-2) is a specialized fluorinated organic compound featuring a unique combination of an azido group and trifluoromethyl moieties. This structural design grants it exceptional reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis, material science, and click chemistry applications. The compound’s molecular formula (C4H6F3N3) and molecular weight (153.10 g/mol) reflect its compact yet highly functionalized architecture, which aligns with modern demands for efficient chemical building blocks.

In recent years, the surge in interest toward fluorinated compounds has positioned 4-Azido-1,1,1-trifluorobutane as a subject of research in drug discovery and agrochemical development. Its trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical for optimizing bioavailability in active pharmaceutical ingredients (APIs). Meanwhile, the azido functionality enables rapid conjugation via Huisgen cycloaddition, a cornerstone of bioconjugation techniques widely used in proteomics and nanotechnology.

The compound’s physicochemical properties—including a boiling point of ~120°C and solubility in common organic solvents like dichloromethane and tetrahydrofuran—facilitate its integration into multistep synthetic workflows. Researchers frequently highlight its role in constructing fluorine-containing heterocycles, which are pivotal in designing kinase inhibitors and antiviral agents. Such applications resonate with current trends in precision medicine and targeted therapeutics, addressing frequent search queries like "fluorine in drug design" or "azido compounds in bioconjugation."

From an industrial perspective, 4-Azido-1,1,1-trifluorobutane exemplifies the growing demand for sustainable fluorochemicals. Manufacturers are increasingly adopting green chemistry principles to minimize waste during its production, responding to global searches for "eco-friendly synthetic routes." Analytical techniques such as GC-MS and NMR spectroscopy ensure rigorous quality control, meeting stringent standards for high-purity intermediates.

Emerging applications in advanced materials further underscore its versatility. For instance, its incorporation into fluoropolymer coatings enhances durability and chemical resistance—a topic gaining traction in forums discussing "next-gen material additives." Additionally, its utility in photoaffinity labeling supports studies on protein-ligand interactions, a hotspot in structural biology research.

Safety and handling protocols for 4-Azido-1,1,1-trifluorobutane emphasize standard precautions for azide-containing compounds, including avoidance of excessive heat or shock. These guidelines align with industry best practices, often searched under terms like "safe handling of reactive intermediates." Regulatory compliance, particularly regarding REACH and FDA guidelines, ensures its suitability for global supply chains.

In summary, 4-Azido-1,1,1-trifluorobutane (CAS No. 101055-03-2) bridges multiple scientific disciplines, driven by its unique chemical properties and alignment with cutting-edge research. As industries prioritize functional diversity and sustainability, this compound is poised to remain a key player in innovations spanning life sciences to industrial chemistry.

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